molecular formula C16H15ClN2O4S B2461780 Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896311-08-3

Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2461780
CAS No.: 896311-08-3
M. Wt: 366.82
InChI Key: OGHWQCSQANYEIT-UHFFFAOYSA-N
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Description

Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a chlorobenzamido group, a dimethylthiophene ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dimethyl-1,3-butadiene and sulfur.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction between 4-chlorobenzoic acid and the thiophene derivative.

    Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate product with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The chlorobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorobenzamido)benzoate
  • Methyl 2-(4-chlorobenzamido)-4-methylpentanoate

Uniqueness

Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is unique due to the presence of the dimethylthiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential bioactivity.

Biological Activity

Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of substituted benzamide derivatives and features a thiophene ring, which is significant in various pharmacological applications.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity:

  • Thiophene Ring : A five-membered aromatic heterocycle containing sulfur.
  • Amide Group : Enhances solubility and biological interactions.
  • Carbamate Moiety : Known for its role in various pharmacological activities.

The molecular formula for this compound is C15H16ClN2O3SC_{15}H_{16}ClN_{2}O_{3S}, and its molecular weight is approximately 320.81 g/mol.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of thiophene have shown cytotoxic effects against various cancer cell lines, suggesting that the presence of the thiophene ring may enhance these effects. A study demonstrated that certain structural analogs inhibited cell proliferation in breast cancer cells with IC50 values ranging from 10 µM to 20 µM, indicating moderate potency against these cell lines .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that similar thiophene derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, highlighting the potential of this class of compounds in developing new antimicrobial agents .

3. Inhibition of Acetylcholinesterase

Compounds containing similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, a related study found that certain thiophene-based compounds exhibited AChE inhibitory activity with IC50 values as low as 5 µM, suggesting potential therapeutic applications in cognitive disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50 Values
AnticancerCytotoxic effects on cancer cell lines10 - 20 µM
AntimicrobialInhibition of bacterial growth8 - 32 µg/mL
AChE InhibitionPotential treatment for Alzheimer's disease5 µM

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against MCF-7 breast cancer cells. The study found that specific modifications to the thiophene ring significantly enhanced cytotoxicity, with one derivative achieving an IC50 value of 15 µM .

Properties

IUPAC Name

methyl N-[2-[(4-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-8-9(2)24-15(12(8)14(21)19-16(22)23-3)18-13(20)10-4-6-11(17)7-5-10/h4-7H,1-3H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHWQCSQANYEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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